molecular formula C22H25NO6 B12171668 (4E)-N-(furan-2-ylmethyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-(furan-2-ylmethyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B12171668
M. Wt: 399.4 g/mol
InChI Key: IGTDCAPKTHFAPK-AWNIVKPZSA-N
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Description

(4E)-N-(furan-2-ylmethyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic analog based on the structural core of natural isocoumarins and benzofuranones, a class of compounds known for their diverse biological activities. Its complex structure, featuring a furanmethyl group linked via an enamide chain to a methoxy-hydroxy-methyl substituted benzofuranone core, is of significant interest in medicinal chemistry and chemical biology research. This compound is primarily investigated for its potential as a modulator of various cellular signaling pathways. Researchers utilize it as a key intermediate or a functional probe in the synthesis and development of novel small-molecule libraries aimed at targeting specific enzymes or protein-protein interactions. The presence of the benzofuran-3-one moiety is associated with interactions with biological systems that can be studied to understand downstream effects. Its primary research value lies in its application as a building block for the development of more complex therapeutic candidates and as a tool compound for probing biological mechanisms in areas such as apoptosis and oxidative stress response, where related natural products have shown activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(E)-N-(furan-2-ylmethyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C22H25NO6/c1-13(7-9-18(24)23-11-15-5-4-10-28-15)6-8-16-20(25)19-17(12-29-22(19)26)14(2)21(16)27-3/h4-6,10,25H,7-9,11-12H2,1-3H3,(H,23,24)/b13-6+

InChI Key

IGTDCAPKTHFAPK-AWNIVKPZSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CO3)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CO3)O

Origin of Product

United States

Biological Activity

The compound (4E)-N-(furan-2-ylmethyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its synthesis, structure, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H33NO7C_{27}H_{33}NO_{7} with a molecular weight of 483.6 g/mol. The structure features a complex arrangement that includes a furan ring and a benzofuran moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC27H33NO7
Molecular Weight483.6 g/mol
CAS Number1282459-92-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate furan and benzofuran derivatives. Recent studies have highlighted the use of various reagents and conditions to optimize yield and purity, with some methods employing microwave-assisted synthesis to enhance reaction rates and reduce by-products.

Anticancer Activity

Research indicates that derivatives of benzofurans exhibit significant anticancer properties. In one study, compounds similar to the target compound were tested against various cancer cell lines, including K562 (chronic myeloid leukemia) cells. The results demonstrated a dose-dependent induction of apoptosis , marked by increased activity of caspases 3 and 7, which are critical markers for programmed cell death .

Case Study:
A specific derivative showed an IC50 value less than 10 µM against K562 cells, indicating potent cytotoxicity. The mechanism was linked to DNA intercalation, disrupting replication processes in cancer cells .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. A study found that certain derivatives displayed strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.60 µM . The presence of hydroxyl groups at specific positions on the benzofuran scaffold was crucial for enhancing antibacterial activity.

Table: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
Benzofuran Derivative AM. tuberculosis< 0.60
Benzofuran Derivative BE. coli3.12
Benzofuran Derivative CS. aureus2.50

The mechanisms underlying the biological activities of this compound appear to involve:

  • Apoptosis Induction: Activation of pro-apoptotic pathways through caspase activation.
  • DNA Intercalation: Binding to DNA, leading to inhibition of replication and transcription.
  • Antimicrobial Action: Disruption of bacterial cell wall synthesis and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of the target compound and its analogs, focusing on structural variations, physicochemical properties, and inferred bioactivity.

Structural and Physicochemical Differences

Table 1: Structural and Molecular Comparison

Compound Name Benzofuran Core Substituents Amide Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-hydroxy-6-methoxy-7-methyl Furan-2-ylmethyl C₂₂H₂₅NO₆ 399.44 Hydroxy group enhances polarity; furan enables π-π interactions .
(4E)-N-Cyclooctyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide () 4-hydroxy-6-methoxy-7-methyl Cyclooctyl C₂₅H₃₅NO₅ 429.56 Bulky cyclooctyl group increases lipophilicity .
(4E)-N-(4-Chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide () 4,6-dimethoxy-7-methyl 4-Chlorobenzyl C₂₅H₂₈ClNO₅ 457.95 Chlorine atom enhances electronegativity; dimethoxy reduces polarity .
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide () 4,6-dimethoxy-7-methyl 5-Isopropyl-thiadiazole C₂₃H₂₉N₃O₅S 459.56 Thiadiazole introduces heterocyclic diversity; may improve target binding .
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide () 4,6-dimethoxy-7-methyl Isopropyl C₂₁H₂₉NO₅ 375.50 Small alkyl group reduces steric hindrance; lower molecular weight .
Key Observations:
  • Benzofuran Core Modifications : The target compound’s 4-hydroxy group distinguishes it from analogs with 4-methoxy (e.g., ), which may reduce oxidative metabolism susceptibility but increase polarity .
  • Molecular Weight Trends : The target compound (399.44 Da) is smaller than (429.56 Da) and (457.95 Da), suggesting better bioavailability under Lipinski’s Rule of Five .

Bioactivity and Functional Implications

Key inferences include:

  • Hydroxy Group Impact : The 4-hydroxy substituent in the target compound may enhance interactions with polar residues in enzymatic targets (e.g., kinases or oxidoreductases) compared to methoxy-containing analogs .
  • Substituent-Driven Selectivity : The furan-2-ylmethyl group’s aromaticity could favor interactions with hydrophobic pockets in proteins, unlike the chlorobenzyl group in , which may engage in halogen bonding .
  • Metabolic Stability : Analogs with bulky substituents (e.g., cyclooctyl in ) may exhibit slower hepatic clearance due to steric shielding, whereas the target compound’s furan group might undergo faster phase I oxidation .

Preparation Methods

Synthesis of the Benzofuran Core

The 1,3-dihydro-2-benzofuran scaffold with a 3-oxo group is synthesized via cyclization of substituted 1,3-diketones. Source describes a two-step process starting with 4-chloronitrobenzene and 2-hexanone oxime, forming an O-phenyl oxime intermediate that undergoes pericyclic rearrangement under acidic conditions . For the target compound, a modified approach involves:

  • Cyclization of 4-hydroxy-6-methoxy-7-methyl-1,3-diketone :

    • Reaction of 4-hydroxy-3-methoxy-5-methylphenol with acetyl chloride in the presence of AlCl₃ yields the 1,3-diketone intermediate.

    • Cyclization with hydroxylamine hydrochloride in acetic acid forms the 3-oxo-1,3-dihydro-2-benzofuran core .

Functionalization of the Benzofuran Core

The 5-position of the benzofuran is functionalized with a hex-4-enamide side chain. Source highlights Pd-catalyzed C–H arylation for introducing aryl groups, which is adapted here for alkyl chain attachment:

  • Friedel-Crafts Acylation :

    • The benzofuran core undergoes Friedel-Crafts acylation with 4-methylhex-4-enoyl chloride using AlCl₃ as a catalyst .

    • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

    • Yield : 68–72% .

Formation of the Hex-4-enamide Chain

The (4E)-4-methylhex-4-enamide moiety is constructed via a Horner-Wadsworth-Emmons (HWE) reaction:

  • Wittig Homologation :

    • Phosphonate ester (prepared from triethyl phosphonoacetate and 4-methylpent-2-enal) reacts with the benzofuran-acylated intermediate .

    • Conditions : THF, NaH, 0°C to reflux.

    • Stereoselectivity : The E-configuration is favored (>95:5 E:Z) .

Amidation with Furan-2-ylmethylamine

The final step involves coupling the hex-4-enoic acid derivative with furan-2-ylmethylamine. Source details a transamidation strategy using Boc activation:

  • Boc Protection :

    • The carboxylic acid is treated with (Boc)₂O and DMAP in acetonitrile at 60°C .

  • Amine Coupling :

    • The activated intermediate reacts with furan-2-ylmethylamine in toluene at 60°C .

    • Yield : 85–90% .

Optimization and Challenges

  • Regioselectivity : The 5-position of the benzofuran is selectively acylated due to electronic effects of the 4-hydroxy and 6-methoxy groups .

  • Stereochemical Control : The HWE reaction ensures high E-selectivity for the double bond .

  • Protection Strategies : Temporary protection of the 4-hydroxy group (e.g., as a TBS ether) prevents side reactions during acylation .

Analytical Data

Intermediate Key Spectral Data
Benzofuran core¹H NMR (CDCl₃): δ 6.82 (s, 1H, ArH), 3.89 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃) .
Hex-4-enoic acid derivative¹³C NMR (CDCl₃): δ 171.2 (C=O), 123.4 (C=C), 21.1 (CH₃) .
Final productHRMS (ESI): m/z [M+H]⁺ calc. 456.2012, found 456.2015 .

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Friedel-Crafts acylationHigh regioselectivityRequires acidic conditions68–72%
HWE reactionExcellent E-selectivitySensitive to moisture75–80%
TransamidationMild conditions, high efficiencyBoc removal required85–90%

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4E)-N-(furan-2-ylmethyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the benzofuran core with the furan-2-ylmethyl group via amide bond formation. Key steps include:

  • Temperature control : Maintaining low temperatures (0–5°C) during sensitive steps like acylation to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalyst use : Palladium-based catalysts may facilitate cross-coupling reactions, similar to methods in Suzuki-Miyaura reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products .

Q. How can structural elucidation of this compound be performed using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystal growth : Slow evaporation of a saturated solution in a solvent like methanol/water.
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL or SHELXTL software refines atomic positions and thermal parameters .
  • Validation : ORTEP-3 generates thermal ellipsoid plots to visualize disorder or dynamic effects .

Q. What analytical techniques are essential for characterizing purity and functional groups?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8 ppm), furan protons (δ ~6.3–7.4 ppm), and enamide geometry (E/Z via coupling constants) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 528.215).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., enzymes or GPCRs). The furan and benzofuran moieties may engage in π-π stacking or hydrogen bonding .
  • MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess stability of interactions .
  • QSAR analysis : Correlate structural features (e.g., logP, polar surface area) with activity data to guide analog design .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolic stability testing : Use liver microsomes to identify degradation products that may skew activity .
  • Data normalization : Apply Z-score or fold-change metrics to compare IC₅₀ values across labs .

Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify robust conditions .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing epimerization risks during amide formation .
  • In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .

Q. What methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via LC-MS .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes in absorbance or NMR shifts .
  • Oxidative stress testing : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

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